molecular formula C19H24N2O3S B7710797 N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No. B7710797
M. Wt: 360.5 g/mol
InChI Key: ISZWKXRUIFIUSX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as CPB-TA, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide exerts its effects through the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. This inhibition leads to a decrease in tumor growth and angiogenesis. N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX and COX-2, leading to a decrease in tumor growth and inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit CA IX and COX-2, and its ability to induce apoptosis in cancer cells. However, the limitations of using N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. These include studying its potential use in combination with other drugs for the treatment of cancer, investigating its effects on other targets besides CA IX and COX-2, and determining its safety and efficacy in clinical trials. Additionally, further research is needed to optimize the synthesis of N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide and to develop new methods for its production.

Synthesis Methods

N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide can be synthesized using various methods, including the reaction of 4-chloroaniline with 2-phenylethylamine followed by the reaction with benzenesulfonyl chloride and acetic anhydride. Another method involves the reaction of 4-chloroaniline with 2-phenylethylamine followed by the reaction with benzenesulfonyl chloride and acetic anhydride in the presence of triethylamine. These methods have been optimized to produce high yields of N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in treating diseases such as cancer, arthritis, and diabetes.

properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-2-14-20-19(22)16-21(15-13-17-9-5-3-6-10-17)25(23,24)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZWKXRUIFIUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-propylacetamide

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